molecular formula C26H19N3O3S B381707 2-METHOXY-N-(4-((6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL)OXY)PHENYL)BENZAMIDE

2-METHOXY-N-(4-((6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL)OXY)PHENYL)BENZAMIDE

Cat. No.: B381707
M. Wt: 453.5g/mol
InChI Key: FHIGHSFOQIEMDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXY-N-(4-((6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL)OXY)PHENYL)BENZAMIDE is a complex organic compound with the molecular formula C26H19N3O3S and a molecular weight of 453.524 g/mol . This compound is known for its unique structure, which includes a thienopyrimidine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-N-(4-((6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL)OXY)PHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the thienopyrimidine core. This core is then functionalized with various substituents to achieve the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

the principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production if needed .

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-N-(4-((6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL)OXY)PHENYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

2-METHOXY-N-(4-((6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL)OXY)PHENYL)BENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-METHOXY-N-(4-((6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL)OXY)PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXY-N-(4-((6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL)OXY)PHENYL)BENZAMIDE is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H19N3O3S

Molecular Weight

453.5g/mol

IUPAC Name

2-methoxy-N-[4-(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxyphenyl]benzamide

InChI

InChI=1S/C26H19N3O3S/c1-31-22-10-6-5-9-20(22)24(30)29-18-11-13-19(14-12-18)32-25-21-15-23(17-7-3-2-4-8-17)33-26(21)28-16-27-25/h2-16H,1H3,(H,29,30)

InChI Key

FHIGHSFOQIEMDV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC3=C4C=C(SC4=NC=N3)C5=CC=CC=C5

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC3=C4C=C(SC4=NC=N3)C5=CC=CC=C5

Origin of Product

United States

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